molecular formula C6H11N3O B2697749 (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1864054-01-2

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No. B2697749
CAS RN: 1864054-01-2
M. Wt: 141.174
InChI Key: PHOJLUCEXDPOKW-UHFFFAOYSA-N
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Description

“(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound with the CAS Number: 1864054-01-2 . It has a molecular weight of 141.17 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The Inchi Code of “(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol” is 1S/C6H11N3O/c1-3-9-6(4-10)5(2)7-8-9/h10H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The compound was evaluated for its carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Physical And Chemical Properties Analysis

“(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol” is a powder that is stored at room temperature .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their unique properties. They are absent in nature but find broad applications. Some notable examples include:

Organic Synthesis

1,2,3-Triazoles play a crucial role in organic synthesis. Various synthetic methodologies exist, including:

Materials Science

1,2,3-Triazoles find applications in designing functional materials, such as sensors, catalysts, and luminescent materials.

Mechanism of Action

Via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The study of 1H-1,2,3-triazole molecules has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

(3-ethyl-5-methyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-9-6(4-10)5(2)7-8-9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOJLUCEXDPOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol

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